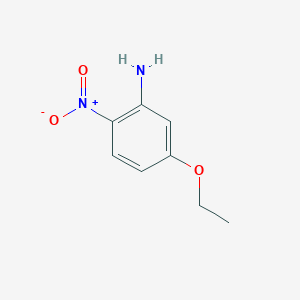

5-Ethoxy-2-nitroaniline

説明

Contextualization within Nitroaniline Chemistry

To appreciate the specific role of 5-Ethoxy-2-nitroaniline, it is useful to understand the historical and evolving research interests surrounding the larger class of nitroaniline compounds.

Historical Perspectives in Organic Synthesis

The scientific investigation of anilines and their derivatives, including nitroanilines, has roots stretching back to the 19th century. solubilityofthings.com These early explorations were foundational, paving the way for significant advancements in the fields of organic chemistry and, most notably, the manufacturing of synthetic dyes. solubilityofthings.com For much of the 20th century, research into nitroaromatic compounds was heavily driven by their application in producing materials such as explosives and propellants.

Evolution of Research Interests

In recent decades, the focus of nitro compound chemistry has pivoted. While their use in industrial materials remains relevant, there is a growing and significant interest in utilizing nitroanilines as versatile intermediates in sophisticated organic synthesis. marketresearchintellect.comglobalgrowthinsights.com Researchers now frequently exploit the strong electron-withdrawing nature of the nitro group to activate the aromatic ring, influencing the position and ease of further chemical reactions. A major area of modern research involves the chemical reduction of the nitro group to an amine, a transformation that converts nitroanilines into high-value phenylenediamines. researchgate.net These diamines are crucial precursors for a wide array of products, including pharmaceuticals, polymers, and antioxidants. wikipedia.org Contemporary research continues to refine these applications, focusing on improving reaction efficiency, developing green chemistry protocols, and expanding the use of nitroanilines in creating novel compounds with specific biological or material properties. marketresearchintellect.commdpi.com

Significance in Advanced Chemical Synthesis

This compound serves as a key starting material or intermediate, enabling the construction of more elaborate chemical structures. Its distinct substitution pattern allows for controlled, stepwise reactions to build complex molecular frameworks.

Role as a Precursor Molecule

The primary significance of this compound in chemical research is its function as a precursor molecule. A notable application is in the synthesis of substituted benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities. sciforum.netmdpi.com In a typical synthetic route, this compound is first reduced to its corresponding diamine, 5-ethoxy-ortho-phenylenediamine. sciforum.netmdpi.com This intermediate is then reacted with various carboxylic acids to produce a library of 5-ethoxy-benzimidazole derivatives. sciforum.netmdpi.com These resulting complex molecules have been investigated for potential therapeutic applications, including significant anti-tubercular activity against the Mycobacterium tuberculosis strain H37RV. sciforum.netmdpi.com

The synthesis of this compound itself can be achieved from phenacetin (B1679774), which undergoes nitration to form N-(2-nitro-5-ethoxyphenyl) acetamide (B32628), followed by hydrolysis to yield the target molecule. sciforum.netsemanticscholar.org This highlights its position as a crucial link in a multi-step synthetic pathway toward medicinally relevant compounds.

Contribution to Complex Molecular Architectures

The strategic placement of the amino, nitro, and ethoxy groups on the benzene (B151609) ring makes this compound a valuable contributor to the synthesis of complex molecular architectures. The differing reactivity of the amino and nitro groups allows for selective chemical transformations. For example, the nitro group can be reduced to an amine, as seen in the synthesis of benzimidazoles, creating a new reactive site for cyclization reactions. sciforum.netmdpi.com

This ability to serve as a scaffold is a hallmark of the 2-nitroaniline (B44862) family. uj.edu.pl These compounds are used to synthesize numerous heterocyclic systems, including not only benzimidazoles but also quinoxalines, quinolones, and phenazines. uj.edu.pl The presence of the ethoxy group in this compound further modulates the electronic properties and solubility of the molecule and its downstream products, which can be critical for applications in medicinal chemistry and materials science. wikipedia.org By providing a stable yet reactive core, this compound enables chemists to build intricate, multi-ring systems with tailored functionalities. uj.edu.pl

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-ethoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTQJQSOCJKTDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408715 | |

| Record name | 5-ethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27076-16-0 | |

| Record name | 5-ethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Ethoxy 2 Nitroaniline and Its Derivatives

Established Synthetic Pathways

The most conventional and well-documented route to 5-ethoxy-2-nitroaniline involves the nitration of phenacetin (B1679774), followed by a reduction step. This pathway also serves as a gateway to the synthesis of key derivatives like 5-ethoxy-o-phenylenediamine.

Nitration of Phenacetin and Subsequent Reduction

The synthesis of this compound from phenacetin (N-(4-ethoxyphenyl)acetamide) is a two-step process that first involves the introduction of a nitro group onto the aromatic ring, followed by the selective reduction of the acetamido group.

The initial step is the nitration of phenacetin. This electrophilic aromatic substitution reaction is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The acetamido group in phenacetin is an ortho-, para-directing group, and the ethoxy group is also an ortho-, para-director. The nitration of N-(4-alkoxyacetanilides) is a known transformation, though specific conditions for achieving high regioselectivity for the desired 2-nitro isomer, N-(5-ethoxy-2-nitrophenyl)acetamide, require careful control of reaction parameters.

A study on the nitration of a related compound, N-(4-fluoro-2-methoxyphenyl)acetamide, was conducted by cooling the reaction mass to 0°C and then adding fuming nitric acid over 4-6 hours while maintaining the temperature at 0-5°C. After the addition, the mixture was stirred for another 1-2 hours. This procedure resulted in a 78.3% yield of the nitrated product, N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide. While the substrate is different, this provides insight into the general conditions that could be adapted for the nitration of phenacetin.

Table 1: Nitration of an Acetanilide Derivative

| Reactant | Reagent | Temperature | Time | Product | Yield |

|---|

Note: This data is for a related, not identical, reaction and serves as an illustrative example of potential reaction conditions.

Once N-(2-nitro-5-ethoxyphenyl)acetamide is synthesized and isolated, the next step is its reduction to this compound. This transformation involves the selective removal of the acetyl group from the acetamido moiety without reducing the nitro group. This can be achieved through hydrolysis under acidic or basic conditions. The choice of conditions is crucial to prevent side reactions, such as the reduction of the nitro group or hydrolysis of the ethoxy group.

Preparation of 5-Ethoxy Ortho Phenylene Diamine from this compound

This compound is a key precursor for the synthesis of 5-ethoxy-o-phenylenediamine (4-ethoxybenzene-1,2-diamine), a valuable intermediate in the preparation of heterocyclic compounds. This conversion involves the reduction of the nitro group to an amino group.

A common and effective method for the reduction of nitroarenes to anilines is the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. This method is often preferred for its milder reaction conditions compared to catalytic hydrogenation with gaseous hydrogen. The reaction typically involves refluxing the nitro compound with an excess of hydrazine hydrate in a solvent like ethanol (B145695), with a catalyst such as Raney nickel, palladium on carbon (Pd/C), or iron(III) chloride. The catalyst facilitates the transfer of hydrogen from hydrazine to the nitro group.

For instance, the reduction of a similar compound, 4-methoxy-2-nitroaniline (B140478), to 4-methoxy-o-phenylenediamine has been successfully achieved using catalytic hydrogenation with 10% Pd/C and hydrogen gas in ethanol at room temperature, yielding the product in 99% yield. While this example uses molecular hydrogen, hydrazine hydrate can often be used as the hydrogen source in the presence of a suitable catalyst to achieve the same transformation. The optimization of this reaction would involve screening different catalysts, reaction times, and temperatures to maximize the yield and purity of 5-ethoxy-o-phenylenediamine.

Table 2: Catalytic Hydrogenation of a Nitroaniline Derivative

| Reactant | Catalyst | Hydrogen Source | Solvent | Temperature | Yield |

|---|

Note: This data is for the reduction of a methoxy (B1213986) analog, illustrating the effectiveness of catalytic reduction for this class of compounds.

Alternative Synthetic Routes and Their Mechanisms

An alternative pathway to this compound avoids the use of phenacetin as a starting material and instead begins with p-phenetidine (B124905) (4-ethoxyaniline). wikipedia.org This route involves a sequence of acetylation, nitration, and subsequent deacetylation.

The first step is the acetylation of p-phenetidine to form N-(4-ethoxyphenyl)acetamide (phenacetin). This is a standard procedure, often carried out using acetic anhydride (B1165640). The resulting phenacetin is then subjected to nitration as described in section 2.1.1.1 to yield N-(2-nitro-5-ethoxyphenyl)acetamide. The final step is the hydrolysis of the acetamido group to afford this compound. This multi-step process allows for the synthesis of the target compound from a different commercially available precursor. The mechanism for each step (acetylation, electrophilic aromatic substitution for nitration, and hydrolysis) follows well-established principles of organic chemistry.

Another potential alternative could be conceptualized from the synthesis of related compounds like 5-chloro-2-nitroaniline. This synthesis starts from m-dichlorobenzene, which undergoes nitration followed by a high-pressure amination reaction where one of the chloro groups is displaced by an amino group. A similar strategy for this compound could theoretically start from 1-chloro-4-ethoxybenzene, followed by nitration and then amination, although the regioselectivity of the nitration and the conditions for amination would need to be carefully determined.

Exploration of Regioselective Nitration

Regioselective nitration is a cornerstone for the synthesis of nitroanilines, where the precise positioning of the nitro group (—NO₂) is critical. In the case of this compound, the goal is to introduce a nitro group ortho to the amino group (—NH₂) and meta to the ethoxy group (—OCH₂CH₃) of the precursor, 3-ethoxyaniline. Both the amino and ethoxy groups are activating and ortho-, para-directing. To achieve the desired 2-position nitration, the powerful activating and directing effect of the amino group must be moderated.

A common and effective strategy involves the temporary protection of the amino group via acylation, typically by reacting the aniline (B41778) with acetic anhydride to form an acetanilide. This N-acetyl group is still an ortho-, para-director, but it is less activating than the amino group, which helps to prevent over-nitration and control the reaction's regioselectivity. The synthesis of a related compound, 5-Chloro-2-nitroaniline, illustrates this principle effectively. chemicalbook.com The process involves:

Acylation: The starting aniline (e.g., 3-ethoxyaniline) is acylated, often with formic acid or acetic anhydride, to form the corresponding N-acyl intermediate. chemicalbook.com

Nitrification: The intermediate is then nitrated using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitric acid and acetic anhydride. chemicalbook.com The bulky acyl group can sterically hinder the ortho position, but the electronic directing effect still allows for nitration at the positions activated by the ring substituents.

Hydrolysis: The final step is the removal of the acyl protecting group by hydrolysis, typically under basic conditions with a solution like sodium hydroxide, to regenerate the amino group and yield the final product, this compound. chemicalbook.com

This multi-step approach ensures that the nitration occurs at the desired position, providing a reliable route to specifically substituted nitroanilines.

Amination Reactions

Amination reactions provide a direct route to forming aniline derivatives by introducing an amino group onto an aromatic ring. While this compound is itself an amine, the principles of amination are central to the synthesis of its precursors and derivatives. One of the most powerful methods for this transformation is Nucleophilic Aromatic Substitution (SNAr).

This reaction is particularly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

A general SNAr amination process would involve:

Substrate: An aromatic ring with a good leaving group (e.g., a halogen like Cl or Br) and at least one strong electron-withdrawing group, typically positioned ortho or para to the leaving group. For a precursor to this compound, a hypothetical starting material could be 1-chloro-5-ethoxy-2-nitrobenzene.

Nucleophile: An ammonia (B1221849) source or an amine that attacks the carbon atom bearing the leaving group.

Conditions: The reaction often requires heat and may be conducted in polar aprotic solvents that can solvate the cation but not the nucleophile, thus enhancing its reactivity.

Research into the synthesis of related 4,5-dialkoxy-2-nitroanilines has demonstrated the utility of nucleophilic aromatic substitution, in this case for introducing alkoxy groups. uj.edu.pl The same underlying principle allows for the introduction of amino groups, making SNAr a key strategy in the synthetic toolkit for producing substituted nitroanilines.

Advanced Synthetic Strategies and Innovations

Recent advancements in organic synthesis have focused on developing more efficient, selective, and sustainable methods. For this compound and its derivatives, this includes the application of transition metal catalysis and adherence to the principles of green chemistry.

Catalytic Approaches in Synthesis

Catalysis offers pathways to new chemical transformations and can significantly improve the efficiency of existing ones by lowering activation energies and enabling reactions under milder conditions.

Palladium catalysis is a versatile tool in organic chemistry, renowned for its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. In the context of nitroanilines, palladium catalysts have been used to synthesize complex derivatives. For instance, research has shown that 2-nitroaniline (B44862) can react with vinyl ethers in the presence of a Pd(II) catalyst, such as dichlorobis(acetonitrile)palladium(II), to form novel hemiaminal ethers. researchgate.net This demonstrates a palladium-catalyzed amination of alkenes, expanding the utility of the nitroaniline scaffold. researchgate.net

Furthermore, palladium catalysis is integral to cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that could use a halogenated this compound derivative as a building block to introduce a wide variety of substituents, further diversifying the chemical space accessible from this intermediate. Palladium-catalyzed reactions are also employed in the synthesis of complex heterocyclic systems like carbazoles from aniline derivatives. nih.gov

Table 1: Example of a Palladium-Catalyzed Reaction with a Nitroaniline

| Reactants | Catalyst | Product Type | Reference |

|---|

This table illustrates the application of palladium catalysis in modifying the amino group of a nitroaniline core structure.

Iron catalysis has emerged as a cost-effective and environmentally friendly alternative to methods using precious metals. A notable application is the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with alcohols or diols. organic-chemistry.orgnih.govnih.gov This advanced one-pot strategy is used to synthesize important heterocyclic structures like benzimidazoles, benzoxazoles, and quinoxalines. organic-chemistry.orgnih.gov

The process leverages an iron complex, often a tricarbonyl(η⁴-cyclopentadienone)iron complex (a Knölker-type complex), which catalyzes a "hydrogen transfer" from the alcohol to the nitro group of the 2-nitroaniline. nih.gov The alcohol is oxidized to an aldehyde or ketone in situ, while the nitro group is simultaneously reduced to an amino group. These two newly formed functionalities on adjacent molecules then undergo condensation and cyclization to form the final heterocyclic product.

Key features of this methodology include:

One-Pot Synthesis: Multiple transformations (reduction of nitro group, oxidation of alcohol, condensation, cyclization) occur in a single reaction vessel.

No External Redox Agents: The reaction avoids the need for external oxidants or reductants, as the alcohol and nitroarene serve as internal redox partners. nih.gov

High Atom Economy: The primary byproduct is water, making the process highly efficient and environmentally sound. nih.gov

This catalytic system has been successfully applied to various 2-nitroanilines and vicinal diols to produce quinoxaline (B1680401) derivatives in good to excellent yields (49-98%). nih.gov

Table 2: Iron-Catalyzed Synthesis of Quinoxalines from 2-Nitroanilines

| Substrates | Catalyst | Key Transformation | Byproduct | Reference |

|---|

This table summarizes an advanced iron-catalyzed process utilizing 2-nitroaniline derivatives for heterocyclic synthesis.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound and related compounds, these principles are being actively applied.

One prime example is the development of synthetic routes that minimize or eliminate the use of hazardous solvents. A novel procedure for the regioselective synthesis of 4,5-dialkoxy-2-nitroanilines, which are structurally related to this compound, employs an alcohol as both a reagent and the solvent. uj.edu.pl This approach avoids the use of conventional polar aprotic solvents like DMF, DMSO, or NMP, which are recognized as being less environmentally friendly. uj.edu.pl This one-step method, based on nucleophilic aromatic substitution, is not only greener but also simpler and more efficient. uj.edu.pl

The iron-catalyzed transfer hydrogenative condensation discussed previously is another excellent illustration of green chemistry in action. nih.gov By being a one-pot reaction that generates water as the sole byproduct and avoids stoichiometric redox agents, it aligns with several green chemistry principles, including atom economy, waste prevention, and catalysis. nih.gov These innovative strategies highlight a clear trend towards developing more sustainable synthetic methodologies in modern organic chemistry.

Solvent-Free Reactions

Solvent-free reaction conditions represent a significant advancement in green chemistry, minimizing waste and often reducing reaction times. While specific solvent-free methods for the synthesis of this compound are not documented, the principles of solvent-free synthesis can be applied to its derivatization. For instance, the synthesis of benzimidazole (B57391) derivatives, which involves the reductive cyclization of o-nitroanilines, has been effectively carried out under solvent-free conditions. These reactions often utilize solid supports or grinding techniques to facilitate the reaction between the o-nitroaniline and a suitable aldehyde or carboxylic acid derivative.

Energy-Efficient Processes

Energy-efficient synthetic processes are crucial for sustainable chemical manufacturing. Microwave-assisted synthesis is a prominent example of an energy-efficient technique that can significantly accelerate reaction rates. In the context of this compound, microwave irradiation can be effectively employed in its derivatization to form benzimidazoles. The use of microwave heating can dramatically reduce the reaction times for the condensation and cyclization steps, often leading to higher yields and cleaner products compared to conventional heating methods.

Derivatization of this compound

This compound serves as a valuable starting material for the synthesis of a variety of derivatives, most notably benzimidazoles. The initial step in many of these derivatizations is the reduction of the nitro group to an amine, yielding 5-ethoxy-1,2-phenylenediamine, a key intermediate.

Benzimidazole Derivatives

The synthesis of benzimidazole derivatives from this compound is a well-established route, with the resulting compounds having potential applications in medicinal chemistry. The presence of the ethoxy group at the 5-position of the benzimidazole ring can modulate the pharmacological properties of the molecule.

The general synthesis of 5-Ethoxy-2-substituted benzimidazoles first involves the reduction of this compound to 5-ethoxy-1,2-phenylenediamine. This diamine is then cyclized with various reagents to introduce a substituent at the 2-position. For example, the synthesis of 5-ethoxy-2-mercaptobenzimidazole (B183169) derivatives has been reported, indicating the successful formation of the benzimidazole core from the parent nitroaniline. prepchem.commagritek.com The reaction conditions for the cyclization step can be varied, including the use of different catalysts and reaction media, to optimize the yield of the desired 2-substituted benzimidazole.

Table 1: Examples of Reagents for the Synthesis of 5-Ethoxy-2-substituted Benzimidazoles

| Reagent | Resulting 2-Substituent |

|---|---|

| Carbon disulfide | -SH (Mercapto) |

| Aldehydes (R-CHO) | -R (Alkyl/Aryl) |

The reaction of the in-situ generated 5-ethoxy-1,2-phenylenediamine with carboxylic acids is a common and versatile method for the synthesis of 2-substituted benzimidazoles. This reaction, often carried out under acidic conditions or with a coupling agent at elevated temperatures, results in the formation of an amide intermediate, which then undergoes cyclization to form the benzimidazole ring. A range of carboxylic acids can be employed, allowing for the introduction of diverse functionalities at the 2-position of the benzimidazole scaffold. One-pot methodologies, where the reduction of the nitro group and the subsequent condensation with the carboxylic acid occur in the same reaction vessel, offer an efficient and streamlined approach to these derivatives.

Other Substituted Nitroaniline Derivatives

Currently, there is no available scientific literature detailing the synthesis of other substituted nitroaniline derivatives starting from this compound. Research in this area appears to be focused primarily on the reduction of the nitro group to facilitate the synthesis of benzimidazoles and other heterocyclic systems.

Nonsymmetrically Substituted Phenazine (B1670421) Derivatives

The synthesis of nonsymmetrically substituted phenazine derivatives can be achieved through a multi-step process that utilizes substituted nitroanilines, such as this compound, as key building blocks. A common and effective method involves the Buchwald-Hartwig coupling reaction, followed by reduction and cyclization. This approach allows for the controlled introduction of different substituents onto the phenazine core.

The general synthetic strategy commences with the coupling of a nonsymmetrically substituted 4,5-dialkoxy-2-nitroaniline with a 1-bromo-2-nitrobenzene (B46134) derivative. chemistrysteps.com In the context of this compound, this compound would be coupled with a suitable bromo-2-nitrobenzene derivative in a Buchwald-Hartwig amination reaction. quora.com This palladium-catalyzed cross-coupling reaction forms a new carbon-nitrogen bond, yielding a bis(2-nitrophenyl)amine (B107571) intermediate. chemistrysteps.com The reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be optimized based on the specific substrates used.

Following the successful coupling, the two nitro groups on the bis(2-nitrophenyl)amine intermediate are reduced to amino groups. chemistrysteps.comacs.org This reduction is typically carried out using a variety of reducing agents, such as tin(II) chloride, sodium dithionite (B78146), or catalytic hydrogenation. The resulting diamine is often unstable and is therefore immediately subjected to the final cyclization step without isolation.

The final step in the synthesis of the phenazine core is a tandem-like oxidation reaction. chemistrysteps.com The in situ generated diamine undergoes oxidative cyclization to form the heterocyclic phenazine system. This regioselective synthesis allows for the preparation of 2,3-dialkoxyphenazines with different alkoxy groups at designated positions, depending on the structure of the starting materials. chemistrysteps.com

For instance, the coupling of this compound with a 1-bromo-4-isobutoxy-2-nitrobenzene (B8213103) would be expected to yield N-(5-ethoxy-2-nitrophenyl)-4-isobutoxy-2-nitroaniline. Subsequent reduction and cyclization would then produce a nonsymmetrically substituted 2-ethoxy-3-isobutoxyphenazine derivative. The specific reaction conditions and yields for derivatives of this compound would be analogous to those reported for similar 4,5-dialkoxy-2-nitroanilines.

Table 1: Representative Reaction Data for the Synthesis of a Nonsymmetrically Substituted Phenazine Derivative

| Step | Reactants | Product | Reagents and Conditions | Yield (%) |

| 1. Buchwald-Hartwig Coupling | This compound, 1-bromo-4-isobutoxy-2-nitrobenzene | N-(5-ethoxy-2-nitrophenyl)-4-isobutoxy-2-nitroaniline | Pd catalyst, ligand, base, solvent, heat | ~95% |

| 2. Reduction and Cyclization | N-(5-ethoxy-2-nitrophenyl)-4-isobutoxy-2-nitroaniline | 2-ethoxy-3-isobutoxyphenazine derivative | Reducing agent (e.g., SnCl2), followed by oxidative cyclization | Not specified |

Note: The yield for the Buchwald-Hartwig coupling is based on a similar reported reaction. acs.org The yield for the subsequent reduction and cyclization step is not explicitly provided in the referenced literature for this specific derivative.

N-Acylnitroaniline Derivatives

N-Acylnitroaniline derivatives can be readily prepared from this compound through acylation of the amino group. This reaction involves the treatment of the nitroaniline with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base or a catalyst. The purpose of this transformation is often to protect the amino group or to introduce a new functional group that can be further modified.

A general procedure for the acylation of a nitroaniline compound involves dissolving it in a suitable solvent, followed by the addition of the acylating agent. nih.gov For example, the reaction of this compound with acetic anhydride would yield N-(5-ethoxy-2-nitrophenyl)acetamide. The reaction can be carried out at room temperature or with gentle heating to ensure completion. The use of a base, such as pyridine (B92270) or triethylamine, can be employed to neutralize the acid byproduct formed during the reaction, particularly when using acyl chlorides.

The amount of the acylating agent used is typically in a slight molar excess relative to the nitroaniline to drive the reaction to completion. For instance, using 1.0 to 1.5 moles of acyl anhydride per mole of the nitroaniline compound is a common practice. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the N-acylnitroaniline derivative is typically isolated by precipitation upon addition to water, followed by filtration and purification by recrystallization.

The synthesis of various N-acyl derivatives is possible by using different acylating agents. For example, the use of benzoyl chloride would result in the formation of N-(5-ethoxy-2-nitrophenyl)benzamide. The reactivity of the amino group in this compound is sufficient for this transformation under standard acylation conditions.

Table 2: General Conditions for the Synthesis of N-Acylnitroaniline Derivatives

| Acylating Agent | Product | Reaction Conditions |

| Acetic Anhydride | N-(5-ethoxy-2-nitrophenyl)acetamide | Room temperature, optional base |

| Benzoyl Chloride | N-(5-ethoxy-2-nitrophenyl)benzamide | Base (e.g., pyridine), room temperature |

| Propionyl Chloride | N-(5-ethoxy-2-nitrophenyl)propionamide | Base (e.g., pyridine), room temperature |

Structural Modifications for Enhanced Reactivity

The reactivity of this compound can be modulated through various structural modifications. These modifications can either enhance the nucleophilicity of the amino group for reactions with electrophiles or increase the susceptibility of the aromatic ring to nucleophilic attack.

The presence of the electron-withdrawing nitro group already enhances the electrophilic character of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. Further enhancement of this reactivity could be achieved by introducing additional electron-withdrawing groups to the ring, although this would require a separate synthetic route starting from a different precursor.

Conversely, to enhance the nucleophilicity of the amino group, one might consider modifications that increase the electron density on the nitrogen atom. However, the presence of the ortho-nitro group significantly reduces the basicity and nucleophilicity of the amino group through its strong electron-withdrawing inductive and resonance effects. One common strategy to overcome this is to protect the amino group via acylation, as described in the previous section. The resulting amide is less basic but can be a useful intermediate for other transformations.

Another approach to modify the reactivity is to alter the electronic properties of the existing substituents. For example, the ethoxy group could be converted to a hydroxyl group, which is a stronger activating group for electrophilic aromatic substitution. However, this would likely require harsh conditions that could affect other parts of the molecule.

In the context of electrophilic aromatic substitution, the amino and ethoxy groups are both activating and ortho, para-directing. However, under strongly acidic conditions, such as those used for nitration, the amino group is protonated to form the anilinium ion (-NH3+). This group is strongly deactivating and meta-directing. Therefore, by controlling the acidity of the reaction medium, the regioselectivity of electrophilic substitution on the aromatic ring can be influenced.

It is important to note that the interplay between the existing substituents on the this compound ring already provides a nuanced reactivity profile. The electron-donating ethoxy group and the electron-withdrawing nitro group have opposing effects on the electron density of the aromatic ring, influencing the regioselectivity of further substitutions.

Spectroscopic Characterization and Structural Elucidation of 5 Ethoxy 2 Nitroaniline

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, is instrumental in identifying the functional groups and understanding the intramolecular interactions within the 5-Ethoxy-2-nitroaniline molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The amino (NH₂) group typically shows two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. In related nitroaniline compounds, these bands are observed in the region of 3400-3525 cm⁻¹. The nitro (NO₂) group is characterized by strong asymmetric and symmetric stretching vibrations, which are expected to appear in the ranges of 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively. The presence of the ethoxy group (C-O-C) is confirmed by its characteristic asymmetric and symmetric stretching vibrations, typically found in the regions of 1200-1275 cm⁻¹ and 1020-1075 cm⁻¹, respectively.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H (Amino) | Asymmetric Stretching | 3450 - 3550 |

| N-H (Amino) | Symmetric Stretching | 3350 - 3450 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1550 |

| NO₂ (Nitro) | Symmetric Stretching | 1300 - 1360 |

| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1275 |

| C-O-C (Ether) | Symmetric Stretching | 1020 - 1075 |

Intramolecular hydrogen bonding is a significant feature in ortho-nitroanilines, occurring between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. nih.govnih.gov This interaction leads to a red shift (lower frequency) of the N-H stretching vibrations and can influence the electronic and structural properties of the molecule. The presence of such a hydrogen bond in this compound is inferred from the analysis of the N-H stretching frequencies in its FT-IR spectrum. The formation of this six-membered ring through hydrogen bonding contributes to the planarity and stability of the molecule. nih.gov The strength of this interaction can be evaluated by comparing the observed N-H frequencies with those of similar compounds lacking this intramolecular hydrogen bond.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the scattering of light from molecular vibrations. It is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

The FT-Raman spectrum of this compound would provide further confirmation of the functional groups identified by FT-IR. The symmetric stretching vibrations of the nitro group and the aromatic ring are typically strong in the Raman spectrum. The C-H stretching vibrations of the aromatic ring and the ethoxy group, as well as various bending and deformation modes, can also be analyzed to provide a more complete picture of the molecular vibrations.

FT-Raman Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy of this compound provides information about the number, environment, and connectivity of the hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the protons of the ethoxy group. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the nitro, amino, and ethoxy substituents. The ethoxy group will exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum. The chemical shifts of the aromatic carbons are indicative of the substituent effects, with the carbon atom attached to the nitro group being significantly deshielded (shifted downfield).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.0 | 100 - 150 |

| NH₂ | 5.0 - 7.0 (broad) | - |

| O-CH₂-CH₃ | 3.9 - 4.2 (quartet) | 60 - 70 |

| O-CH₂-CH₃ | 1.3 - 1.5 (triplet) | 10 - 20 |

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy provides valuable information regarding the chemical environment, connectivity, and relative number of protons in a molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the ethoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring, namely the electron-donating amino (-NH₂) and ethoxy (-OCH₂CH₃) groups, and the electron-withdrawing nitro (-NO₂) group.

The aromatic region would likely display an AMX spin system. The proton ortho to the nitro group and meta to the amino group (H-3) would be expected to resonate at the lowest field due to the strong deshielding effect of the nitro group. The proton ortho to the amino group and meta to the ethoxy group (H-6) would likely appear at the highest field among the aromatic protons, influenced by the shielding effect of the amino group. The proton meta to both the nitro and amino groups (H-4) would have an intermediate chemical shift.

The ethoxy group would present as a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic ethyl pattern. The methylene protons are deshielded by the adjacent oxygen atom, causing them to appear downfield from the methyl protons.

A hypothetical ¹H NMR data table for this compound is presented below, based on the analysis of related structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.8 - 8.0 | d |

| H-4 | 6.8 - 7.0 | dd |

| H-6 | 6.5 - 6.7 | d |

| -OCH₂- | 4.0 - 4.2 | q |

| -CH₃ | 1.3 - 1.5 | t |

| -NH₂ | 5.0 - 6.0 | br s |

Note: This is a predicted data table based on analogous compounds.

The coupling constants (J values) in the aromatic region are diagnostic for the substitution pattern. Ortho coupling (³J) is typically in the range of 7-10 Hz, meta coupling (⁴J) is smaller (2-3 Hz), and para coupling (⁵J) is usually close to 0 Hz.

For this compound, the following couplings are expected:

H-3 and H-4: Ortho coupling (³J ≈ 8-9 Hz).

H-4 and H-6: Meta coupling (⁴J ≈ 2-3 Hz).

H-3 and H-6: Para coupling, which is often not resolved.

The ethoxy group will show a characteristic ³J coupling between the methylene and methyl protons, typically around 7 Hz.

| Coupling Interaction | Expected Coupling Constant (J, Hz) |

| J(H-3, H-4) | ~8-9 |

| J(H-4, H-6) | ~2-3 |

| J(-OCH₂-, -CH₃) | ~7 |

Note: This is a predicted data table based on analogous compounds.

The structural assignment of derivatives of this compound, such as N-acylated or further substituted compounds, would rely on the changes observed in the ¹H NMR spectrum. For instance, N-acetylation would lead to a significant downfield shift of the H-6 proton and the appearance of a new singlet for the acetyl methyl group. The broad singlet of the -NH₂ protons would be replaced by a sharper amide N-H signal, often a broad singlet or a triplet if coupled to adjacent protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

The ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the six aromatic carbons and the two carbons of the ethoxy group. The chemical shifts of the aromatic carbons are influenced by the substituent effects.

C-2 (bearing the -NO₂ group): Expected to be significantly downfield due to the strong electron-withdrawing nature of the nitro group.

C-5 (bearing the -OCH₂CH₃ group): Also expected to be downfield due to the deshielding effect of the oxygen atom.

C-1 (bearing the -NH₂ group): The chemical shift will be influenced by the amino group.

C-4: The carbon para to the nitro group will be deshielded.

C-6 and C-3: These carbons will have chemical shifts influenced by their positions relative to the substituents.

Ethoxy carbons: The -OCH₂- carbon will be downfield compared to the -CH₃ carbon.

A predicted ¹³C NMR data table is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145 - 150 |

| C-2 | 135 - 140 |

| C-3 | 115 - 120 |

| C-4 | 110 - 115 |

| C-5 | 150 - 155 |

| C-6 | 105 - 110 |

| -OCH₂- | 60 - 65 |

| -CH₃ | 14 - 16 |

Note: This is a predicted data table based on analogous compounds.

Advanced NMR Techniques (e.g., COSY, HMQC)

COSY (Correlation Spectroscopy): A 2D NMR technique that shows correlations between coupled protons. In the case of this compound, a COSY spectrum would show cross-peaks between H-3 and H-4 (ortho coupling), H-4 and H-6 (meta coupling), and between the methylene and methyl protons of the ethoxy group. This would unequivocally establish the connectivity of the protons in the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These 2D NMR experiments show correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). An HMQC or HSQC spectrum of this compound would show cross-peaks connecting H-3 to C-3, H-4 to C-4, H-6 to C-6, the methylene protons to the methylene carbon, and the methyl protons to the methyl carbon. This would allow for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique reveals correlations between protons and carbons over two or three bonds. For this compound, an HMBC spectrum would be particularly useful for assigning the quaternary carbons (C-1, C-2, and C-5) by observing their long-range correlations with the protons. For example, the methylene protons of the ethoxy group would show a correlation to C-5.

The combined application of these advanced NMR techniques would provide a comprehensive and unambiguous structural elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule. nih.gov By providing highly accurate mass measurements, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. nih.gov For this compound, with the molecular formula C₈H₁₀N₂O₃, HRMS is used to confirm its exact molecular weight and elemental makeup. The high resolution allows for confident identification of the analyte in complex mixtures. libretexts.org

The expected exact mass for the molecular ion [M]⁺ and the protonated molecule [M+H]⁺ of this compound are presented below.

Table 1: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₈H₁₀N₂O₃ | 182.0691 |

This interactive table provides the calculated high-resolution mass values for the primary ions of this compound.

In mass spectrometry, molecules are ionized and often break apart into characteristic fragments. The analysis of this fragmentation pattern provides a molecular fingerprint that aids in structural elucidation. The fragmentation of this compound is governed by the functional groups present: the ethoxy group, the nitro group, the amino group, and the aromatic ring.

Common fragmentation pathways for this molecule would include:

Alpha-cleavage at the ether linkage, leading to the loss of an ethyl radical (•C₂H₅) or an ethoxy radical (•OC₂H₅). Cleavage of the C-C bond next to the oxygen is a typical fragmentation pattern for ethers. libretexts.org

Loss of the nitro group (•NO₂) or nitric oxide (•NO) followed by carbon monoxide (CO).

Cleavage of the C-N bond adjacent to the aromatic ring is a dominant fragmentation pathway for aliphatic amines. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Structure of Fragment Ion |

|---|---|---|

| 153 | •C₂H₅ (Ethyl radical) | Ion resulting from the loss of the ethyl group from the ethoxy moiety. |

| 136 | •NO₂ (Nitro radical) | Ion formed by the cleavage of the C-N bond of the nitro group. |

| 123 | •C₂H₅ and •NO | Ion resulting from the loss of the ethyl group and nitric oxide. |

This interactive table outlines the major expected fragments of this compound upon ionization in a mass spectrometer.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of electromagnetic radiation, typically in the ultraviolet and visible regions.

UV-Vis spectroscopy is a key technique for characterizing compounds containing chromophores and auxochromes. In this compound, the nitrobenzene (B124822) moiety acts as the primary chromophore, responsible for the characteristic strong absorption in the UV-Vis region. The amino (-NH₂) and ethoxy (-OC₂H₅) groups act as auxochromes, modifying the absorption maxima (λmax) and intensity.

The UV-Vis spectrum of nitroaniline derivatives is typically characterized by strong absorption bands arising from π → π* electronic transitions. researchgate.net In this compound, the presence of the electron-donating amino and ethoxy groups in conjunction with the electron-withdrawing nitro group facilitates an intramolecular charge transfer (ICT) upon electronic excitation. This ICT character significantly influences the energy of the transition and, consequently, the position of the absorption maximum. The primary absorption band for nitroanilines is generally found at wavelengths greater than 350 nm. researchgate.netresearchgate.net For instance, the major band for p-nitroaniline in aqueous solution is attributed to a π → π* transition and is found at 395 nm. researchgate.net

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. sciencepublishinggroup.com This effect is particularly pronounced for molecules like this compound, which have a significant difference in dipole moment between their ground and excited states.

An increase in solvent polarity generally leads to a stabilization of the more polar excited state relative to the ground state. ajrsp.com For nitroanilines, this stabilization results in a lower energy gap for the π → π* transition, causing a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). sciencepublishinggroup.comsciencepublishinggroup.com Conversely, in nonpolar solvents, a shift to shorter wavelengths (a hypsochromic or blue shift) may be observed compared to polar solvents. sciencepublishinggroup.comsciencepublishinggroup.com Studies on p-nitroaniline have shown a significant redshift in the absorption maximum when moving from a nonpolar solvent like cyclohexane (B81311) to a polar solvent like water. chemrxiv.org

Table 3: Predicted Solvent Effects on the λmax of this compound

| Solvent | Polarity (Dielectric Constant) | Expected Shift Type | Predicted λmax Range (nm) |

|---|---|---|---|

| Hexane | Low (1.88) | Hypsochromic | 320 - 340 |

| Dichloromethane | Medium (9.08) | - | 350 - 370 |

| Ethanol (B145695) | High (24.5) | Bathochromic | 380 - 400 |

This interactive table illustrates the expected effect of solvent polarity on the primary absorption maximum (λmax) of this compound.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-nitroaniline |

| o-nitroaniline |

| Cyclohexane |

| Dichloromethane |

| Ethanol |

| Water |

| Nitric oxide |

| Carbon monoxide |

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy is an essential tool for examining the electronic properties and excited-state behavior of fluorescent molecules. This technique involves exciting a molecule with photons, causing it to move to a higher electronic state, and then analyzing the photons emitted as it relaxes back to a lower energy state. The characteristics of this emitted light provide deep insights into the molecule's structure and its interaction with the surrounding environment.

Studies on compounds structurally similar to this compound reveal distinct emission behaviors. When subjected to photoexcitation, these molecules typically exhibit fluorescence, a process involving the emission of a photon as the molecule transitions from its first excited singlet state (S1) back to the ground state (S0). The emission spectrum is generally broad and lacks fine structure, which is a hallmark of molecules that possess significant intramolecular charge transfer (ICT) character in their excited state. The presence of an electron-donating group (ethoxy) and an electron-withdrawing group (nitro) on the aniline (B41778) frame facilitates this charge transfer upon absorption of light.

The emission maximum's position is highly dependent on the polarity of the solvent, a phenomenon referred to as solvatochromism. In nonpolar solvents, emission is observed at shorter wavelengths, while a shift to longer wavelengths (a red-shift) occurs in polar solvents. This indicates that the excited state has a larger dipole moment than the ground state.

The fluorescence quantum yield (Φf), which measures the efficiency of the emission process, is typically low for nitroaniline derivatives. The nitro group is known to provide efficient non-radiative decay pathways, such as intersystem crossing to a triplet state or internal conversion, which compete with fluorescence and thus "quench" the emission.

Table 1: Representative Photoluminescence Data for a Substituted Nitroaniline

| Solvent | Excitation Wavelength (nm) | Emission Maximum (nm) | Quantum Yield (Φf) |

|---|---|---|---|

| Cyclohexane | 390 | 510 | 0.04 |

| Dichloromethane | 402 | 555 | 0.02 |

| Acetonitrile (B52724) | 410 | 575 | 0.01 |

| Methanol (B129727) | 415 | 590 | < 0.01 |

Note: This data is representative of the class of substituted nitroanilines and illustrates the expected photophysical behavior.

X-ray Diffraction (XRD)

For an unambiguous structural determination, single-crystal X-ray diffraction is employed. This technique provides precise atomic coordinates, offering a detailed view of the molecule's architecture.

While the specific crystal structure for this compound is not widely published, analysis of closely related nitroaniline compounds, such as 4-methoxy-2-nitroaniline (B140478), provides valuable insights. These molecules typically crystallize in common crystal systems like monoclinic or orthorhombic. researchgate.netresearchgate.net The analysis reveals a largely planar aromatic ring, though the nitro group is often slightly twisted out of this plane. mdpi.com Bond lengths within the benzene ring deviate from the standard 1.39 Å due to the electronic push-pull effect of the amine/ethoxy and nitro substituents. mdpi.com

Table 2: Representative Crystallographic Data for a Substituted Nitroaniline

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.55 |

| b (Å) | 7.14 |

| c (Å) | 16.17 |

| α, β, γ (°) | 90 |

| Volume (ų) | 755.8 |

| Z | 4 |

Note: Data is based on the published structure of the related compound 4-methoxy-2-nitroaniline to illustrate typical crystallographic parameters. researchgate.net

Powder X-ray diffraction (PXRD) is used to analyze the crystallinity of a bulk sample and confirm its phase identity. The technique uses a finely powdered sample, which contains millions of randomly oriented microcrystals. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. researchgate.netresearchgate.net

The PXRD pattern for a pure, crystalline sample of this compound would consist of a series of sharp peaks at characteristic diffraction angles (2θ). The positions and relative intensities of these peaks are dictated by the unit cell dimensions and the arrangement of atoms within it. This experimental pattern can be compared against a pattern calculated from single-crystal XRD data to verify the bulk purity of the synthesized material. The presence of unexpected peaks would suggest impurities or the existence of a different crystalline form (polymorph). researchgate.net

Powder X-ray Diffraction (PXRD)

Phase Identification and Purity Assessment

The comprehensive characterization of this compound is crucial for ensuring the reliability and reproducibility of its use in further chemical synthesis and analysis. This involves a meticulous assessment of its phase identity and the determination of its purity through various analytical techniques. While detailed crystallographic data from techniques such as X-ray Diffraction (XRD) for this compound are not extensively reported in publicly available literature, its purity is ascertained through a combination of chromatographic and spectroscopic methods.

In synthetic chemistry, the purity and identity of intermediate compounds are paramount. For instance, in the multi-step synthesis of certain benzimidazole (B57391) derivatives, this compound serves as a key intermediate. mdpi.comresearchgate.netmdpi.comsciforum.netsciprofiles.comresearchgate.netresearchgate.netresearchgate.nethilarispublisher.comresearchgate.netresearchgate.netresearchgate.net The characterization of the subsequent products in these synthetic pathways relies on the defined purity of the starting materials, including this compound.

The assessment of purity for compounds like this compound typically involves a suite of analytical methods. Thin-Layer Chromatography (TLC) is a common initial step to verify the homogeneity of the synthesized compound. mdpi.comresearchgate.netsciforum.netresearchgate.netresearchgate.netresearchgate.nethilarispublisher.comresearchgate.netresearchgate.net Further confirmation and quantification of purity are achieved through more sophisticated techniques. Spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are instrumental in confirming the molecular structure and identifying any potential impurities. mdpi.comresearchgate.netsciforum.netresearchgate.netresearchgate.netresearchgate.nethilarispublisher.comresearchgate.netresearchgate.net

Below is a table summarizing the common analytical methods used for the characterization and purity assessment of this compound and related compounds, based on standard laboratory practices described in the synthesis of its derivatives.

| Analytical Technique | Purpose | Typical Observations/Data |

| Thin-Layer Chromatography (TLC) | Assessment of compound homogeneity and reaction monitoring. | A single spot indicates a high degree of purity. |

| Melting Point Analysis | Determination of purity and identification. | A sharp and narrow melting point range suggests high purity. |

| Elemental Analysis | Confirmation of the elemental composition (C, H, N). | The experimentally determined percentages of elements should align with the theoretical values for the molecular formula C₈H₁₀N₂O₃. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups present in the molecule. | Characteristic peaks corresponding to N-H, C-H, C=C (aromatic), N-O (nitro group), and C-O (ether) bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the molecular structure and identification of impurities. | The chemical shifts, integration, and coupling patterns of the proton and carbon signals confirm the molecular structure. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | The molecular ion peak should correspond to the molecular weight of this compound (182.18 g/mol ). |

It is important to note that the specific data and findings from these analyses would be detailed in the full experimental sections of research dedicated to the synthesis and characterization of this compound.

Computational Chemistry and Theoretical Studies of 5 Ethoxy 2 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. These methods, grounded in the principles of quantum mechanics, can predict molecular geometries, electronic structures, and various other physicochemical properties with a high degree of accuracy.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is favored for its balance of accuracy and computational efficiency. A hypothetical DFT study of 5-Ethoxy-2-nitroaniline would typically involve the following analyses:

Geometry Optimization

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy state, often referred to as the equilibrium geometry. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the constituent atoms of the benzene (B151609) ring, the nitro group, the ethoxy group, and the aniline (B41778) group. The resulting optimized structure would provide a detailed three-dimensional representation of the molecule.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Mulliken Charge Distribution)

Once the geometry is optimized, the electronic structure can be analyzed. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Mulliken charge distribution analysis would be employed to understand the partial charges on each atom within the this compound molecule. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. For this compound, NBO analysis would reveal hyperconjugative interactions, charge transfers between orbitals, and the nature of the lone pairs on the oxygen and nitrogen atoms. This analysis offers deeper insights into the electronic delocalization and stability of the molecule.

Ab Initio Methods

Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate results for molecular properties. A comparative study using ab initio methods could be used to validate the findings from DFT calculations for this compound.

Spectroscopic Property Prediction

Computational methods are also invaluable for predicting the spectroscopic properties of molecules. For this compound, theoretical calculations could be used to simulate various types of spectra, including:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. This would help in assigning the characteristic vibrational modes of the functional groups present in this compound, such as the N-H stretches of the amine group, the N-O stretches of the nitro group, and the C-O stretches of the ethoxy group.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. This would provide information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are related to the HOMO-LUMO gap.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen and carbon atoms in the molecule, aiding in the interpretation of experimental ¹H and ¹³C NMR spectra.

Simulated Vibrational Spectra

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for identifying molecular structures and functional groups. Computational methods, particularly Density Functional Theory (DFT), are widely used to simulate these spectra with a high degree of accuracy. For this compound, a theoretical vibrational analysis would typically be performed using a DFT method, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)).

The process begins with the optimization of the molecule's geometry to find its most stable energetic conformation. Following this, the harmonic vibrational frequencies are calculated. These calculated frequencies often have a systematic error compared to experimental results, which can be corrected by applying a scaling factor. The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds and functional groups.

For this compound, the simulated spectrum would exhibit characteristic bands corresponding to its functional groups: the nitro group (NO₂), the amino group (NH₂), the ethoxy group (-OCH₂CH₃), and the benzene ring. Key vibrational modes would include:

N-H stretching vibrations of the amino group, typically appearing in the high-frequency region of the spectrum.

Asymmetric and symmetric stretching vibrations of the NO₂ group.

C-H stretching vibrations of the aromatic ring and the ethoxy group.

C-N and C-O stretching vibrations .

Various in-plane and out-of-plane bending modes of the benzene ring and its substituents.

A study on the closely related molecule, 2-nitroaniline (B44862), demonstrated that DFT calculations can accurately predict the vibrational frequencies, which show good agreement with experimental FTIR data nih.govresearchgate.net. Similar accuracy would be expected for this compound.

Below is an illustrative table of predicted vibrational frequencies for this compound, based on typical frequency ranges for its functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Assignment |

| ν(N-H) asymmetric | 3500 - 3400 | Asymmetric stretching of the amino group |

| ν(N-H) symmetric | 3400 - 3300 | Symmetric stretching of the amino group |

| ν(C-H) aromatic | 3100 - 3000 | Stretching of C-H bonds in the benzene ring |

| ν(C-H) aliphatic | 3000 - 2850 | Stretching of C-H bonds in the ethoxy group |

| ν(NO₂) asymmetric | 1550 - 1500 | Asymmetric stretching of the nitro group |

| δ(NH₂) scissoring | 1650 - 1600 | Scissoring (in-plane bending) of the amino group |

| ν(C=C) aromatic | 1600 - 1450 | Stretching of C=C bonds in the benzene ring |

| ν(NO₂) symmetric | 1360 - 1320 | Symmetric stretching of the nitro group |

| ν(C-O) ether | 1270 - 1200 | Stretching of the C-O bond in the ethoxy group |

| ν(C-N) | 1340 - 1250 | Stretching of the C-N bond |

Predicted NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis for elucidating molecular structures. Computational methods can predict NMR chemical shifts (δ) and coupling constants, aiding in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR parameters.

For this compound, the ¹H and ¹³C NMR chemical shifts are influenced by the electronic environment of each nucleus. The electron-donating ethoxy group and the electron-withdrawing nitro group have opposing effects on the electron density of the aromatic ring, leading to a characteristic pattern of chemical shifts for the aromatic protons and carbons.

The ethoxy group (-OEt) is an activating, ortho-, para-directing group that increases electron density at the ortho and para positions through its +R (resonance) effect.

The nitro group (-NO₂) is a deactivating, meta-directing group that decreases electron density at the ortho and para positions through its -R and -I (inductive) effects.

The interplay of these effects would result in a predictable pattern of chemical shifts for the aromatic protons and carbons of this compound. Computational predictions can provide valuable, though sometimes approximate, values for these shifts.

An illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H (on C3) | 6.8 - 7.0 | d |

| H (on C4) | 7.2 - 7.4 | dd |

| H (on C6) | 7.8 - 8.0 | d |

| NH₂ | 5.0 - 6.0 | s |

| OCH₂ | 4.0 - 4.2 | q |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C-NH₂) | 145 - 150 |

| C2 (C-NO₂) | 135 - 140 |

| C3 | 115 - 120 |

| C4 | 125 - 130 |

| C5 (C-OEt) | 150 - 155 |

| C6 | 120 - 125 |

| OCH₂ | 60 - 65 |

Electronic Spectra Simulations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for simulating electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. For molecules like this compound, which possess both electron-donating and electron-withdrawing groups on a conjugated system, the electronic spectrum is often characterized by intramolecular charge-transfer (ICT) transitions.

Simulations for this compound would likely reveal several electronic transitions in the UV-Vis region. The lowest energy transition is typically a π → π* transition with significant ICT character, where electron density moves from the electron-rich part of the molecule (the amino and ethoxy groups and the benzene ring) to the electron-deficient nitro group. This ICT band is responsible for the color of many nitroaniline derivatives.

The solvent environment can significantly influence the electronic spectrum, a phenomenon known as solvatochromism. TD-DFT calculations can be performed in the presence of a solvent model (e.g., the Polarizable Continuum Model, PCM) to predict these solvent effects. For push-pull molecules like this compound, an increase in solvent polarity is expected to cause a red-shift (bathochromic shift) of the ICT band, as more polar solvents stabilize the more polar excited state to a greater extent than the ground state. Studies on similar nitroaniline derivatives have confirmed this behavior researchgate.netchemrxiv.org.

An illustrative table of predicted electronic transitions for this compound is provided below.

| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) | Nature of Transition |

| S₀ → S₁ | 380 - 420 | > 0.1 | π → π* (HOMO → LUMO), Intramolecular Charge Transfer |

| S₀ → S₂ | 300 - 340 | < 0.1 | Local Excitation (LE) on the aromatic system |

| S₀ → S₃ | 250 - 280 | > 0.1 | π → π* (LE and ICT character) |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory that describes how the positions and velocities of the atoms evolve over time.

Conformational Analysis

While the benzene ring of this compound is largely planar, the substituents can exhibit conformational flexibility. The ethoxy group has a rotatable C-C and C-O bond, and the amino and nitro groups can also rotate around their bonds to the ring. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformations and the energy barriers between them.

The orientation of the ethoxy group relative to the plane of the benzene ring and the planarity of the amino group are key conformational features that can be investigated. Intramolecular hydrogen bonding between the amino and nitro groups, if sterically feasible, could also influence the preferred conformation, leading to a more planar and rigid structure.

Solvent Interaction Studies

MD simulations are particularly well-suited for studying the interactions between a solute molecule and solvent molecules. By explicitly including solvent molecules in the simulation box, one can analyze the structure of the solvent around the solute and calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a solute atom.

For this compound, simulations in different solvents (e.g., water, ethanol (B145695), cyclohexane) could reveal how the solvent molecules arrange themselves around the polar (amino and nitro) and nonpolar (ethoxy and aromatic) parts of the molecule. This information is crucial for understanding solvation energies, solubility, and the solvent effects on spectroscopic properties and chemical reactivity. Studies on p-nitroaniline have demonstrated the utility of MD simulations in understanding local field effects in different solvents nih.gov.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Toxicity Relationships (QSTR)

QSAR and QSTR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or toxicity, respectively nih.gov. These models are widely used in drug discovery and environmental toxicology to predict the properties of new or untested chemicals.

For a class of compounds like nitroaromatics, which are known to have various biological and toxicological effects, QSAR/QSTR models are particularly valuable nih.govmdpi.com. The development of a QSAR/QSTR model for nitroanilines, including this compound, would involve the following steps:

Data Collection : A dataset of nitroaromatic compounds with experimentally measured activity or toxicity data is compiled.

Descriptor Calculation : A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the descriptors with the observed activity/toxicity mdpi.com.

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques.

For nitroaromatic compounds, important descriptors in QSAR/QSTR models often include:

Hydrophobicity (e.g., logP): Relates to the compound's ability to cross biological membranes.

Electronic parameters (e.g., HOMO and LUMO energies, dipole moment): Relate to the compound's reactivity and ability to participate in charge-transfer interactions.

Steric descriptors (e.g., molecular weight, volume): Relate to how the molecule fits into a biological target site.

A QSAR/QSTR model for nitroaromatics could be used to predict the potential toxicity of this compound, providing valuable information for risk assessment and guiding the synthesis of safer alternatives.

Molecular Descriptors for Predictive Modeling

In the realm of predictive modeling, particularly in quantitative structure-activity relationship (QSAR) studies, molecular descriptors are crucial. These numerical values are derived from the molecular structure and are used to predict the physicochemical properties and biological activities of compounds. For a molecule like this compound, a variety of descriptors can be calculated to build models that predict its behavior, such as toxicity or lipophilicity.

QSAR studies on analogous compounds, such as nitroaromatic and aniline derivatives, have identified several key descriptors that are instrumental in these predictive models. nih.govnih.govui.ac.id These descriptors typically fall into several categories:

Electronic Descriptors: These pertain to the electronic structure of the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. thaiscience.inforesearchgate.net Other electronic descriptors include the dipole moment, atomic charges on specific atoms, and polarizability, which describe how the electron distribution in the molecule responds to an external electric field. ui.ac.id

Topological Descriptors: These are numerical representations of the molecular structure, considering the connectivity of atoms. They provide information about the size, shape, and branching of a molecule.

Constitutional Descriptors: These simpler descriptors are derived directly from the molecular formula, such as molecular weight, the number of certain atom types, and the number of double bonds.

Physicochemical Descriptors: A frequently used descriptor in this category is the logarithm of the octanol-water partition coefficient (logP), which is a measure of the molecule's hydrophobicity. nih.gov This is a vital parameter for predicting how a compound might behave in a biological system.

The table below presents a selection of molecular descriptors that are commonly calculated for substituted anilines and nitroaromatic compounds in the context of predictive modeling. While direct experimental or calculated values for this compound are not extensively published in readily available literature, this table represents the types of descriptors that would be central to any computational study of this compound.

| Descriptor Class | Descriptor Name | Description |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical reactivity. | |

| Dipole Moment | A measure of the net molecular polarity. | |

| Atomic Charges | The distribution of electron charge among the atoms in the molecule. | |

| Physicochemical | LogP | The logarithm of the octanol-water partition coefficient; a measure of lipophilicity. |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Atom Count | The total number of atoms of each element. | |

| Topological | Wiener Index | A distance-based descriptor related to molecular branching. |

These descriptors, once calculated for a series of related compounds, can be used to develop mathematical models that correlate the molecular structure with a specific activity or property.

Elucidation of Structural Factors Influencing Activity